molecular formula C18H28N2O3 B6421056 2-(pentylamino)-3-[(2,4,6-trimethylphenyl)carbamoyl]propanoic acid CAS No. 1047998-45-7

2-(pentylamino)-3-[(2,4,6-trimethylphenyl)carbamoyl]propanoic acid

Cat. No. B6421056
CAS RN: 1047998-45-7
M. Wt: 320.4 g/mol
InChI Key: JDYVOSNTYSUJBS-UHFFFAOYSA-N
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Description

2-(Pentylamino)-3-[(2,4,6-trimethylphenyl)carbamoyl]propanoic acid, also known as 2-PEA-TMP, is a synthetic compound that has a variety of applications in scientific research. It is a derivative of pentylamine, an amine containing five carbon atoms, and 2,4,6-trimethylphenylcarbamoyl, a carbamate ester. 2-PEA-TMP has many potential applications in the laboratory, including use as a reagent, an inhibitor, and a substrate. It has been used in a range of biochemical and physiological studies, and has been studied for its effects on enzyme activity, protein structure, and cell signaling.

Scientific Research Applications

2-(pentylamino)-3-[(2,4,6-trimethylphenyl)carbamoyl]propanoic acid has many potential applications in scientific research. It has been used as a reagent in the synthesis of other compounds, as an inhibitor of enzymes, and as a substrate for enzymes. It has also been used to study the effects of enzyme activity on protein structure and cell signaling. Additionally, it has been used to investigate the effects of different concentrations of this compound on biochemical and physiological processes.

Mechanism of Action

The mechanism of action of 2-(pentylamino)-3-[(2,4,6-trimethylphenyl)carbamoyl]propanoic acid is not fully understood. However, it is known that the compound binds to certain enzymes and inhibits their activity. Additionally, it has been shown to interact with certain proteins, which may affect their structure and function. Finally, it has been shown to affect cell signaling pathways, which may lead to changes in gene expression and other cellular processes.
Biochemical and Physiological Effects
This compound has been shown to affect a variety of biochemical and physiological processes. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosine kinase. It has also been shown to affect protein structure and function, as well as cell signaling pathways. Additionally, it has been shown to affect the activity of certain genes, as well as the expression of certain proteins.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(pentylamino)-3-[(2,4,6-trimethylphenyl)carbamoyl]propanoic acid in laboratory experiments include its relatively low cost, its ease of synthesis, and its wide range of potential applications. Additionally, it is a relatively stable compound and can be stored for long periods of time without significant degradation. However, there are also some limitations to using this compound in laboratory experiments. For example, it is not very soluble in water, and it can be toxic to certain cells or organisms. Additionally, it can interact with other compounds, which can affect the accuracy of the results.

Future Directions

There are many potential future directions for research involving 2-(pentylamino)-3-[(2,4,6-trimethylphenyl)carbamoyl]propanoic acid. For example, further research could be conducted to better understand the mechanism of action of the compound and its effects on biochemical and physiological processes. Additionally, further research could be conducted to investigate the effects of different concentrations of this compound on enzyme activity and protein structure. Additionally, further research could be conducted to investigate the potential applications of this compound in drug development and other therapeutic applications. Finally, further research could be conducted to investigate the potential toxicity of the compound and its effects on human health.

Synthesis Methods

2-(pentylamino)-3-[(2,4,6-trimethylphenyl)carbamoyl]propanoic acid can be synthesized in a two-step process. In the first step, pentylamine is reacted with 2,4,6-trimethylphenylchloroformate to form 2-pentylamino-3-[(2,4,6-trimethylphenyl)carbamoyl]propanoic acid chloride. In the second step, the acid chloride is reacted with aqueous sodium hydroxide to form the desired product. The reaction is catalyzed by a base, such as sodium hydroxide, and is carried out in an aprotic solvent, such as dichloromethane.

properties

IUPAC Name

4-oxo-2-(pentylamino)-4-(2,4,6-trimethylanilino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O3/c1-5-6-7-8-19-15(18(22)23)11-16(21)20-17-13(3)9-12(2)10-14(17)4/h9-10,15,19H,5-8,11H2,1-4H3,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDYVOSNTYSUJBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNC(CC(=O)NC1=C(C=C(C=C1C)C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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